molecular formula C27H46O3 B1682351 Yakkasterone CAS No. 13027-33-3

Yakkasterone

Cat. No. B1682351
CAS RN: 13027-33-3
M. Wt: 418.7 g/mol
InChI Key: SJZZRXMQSAXCFD-ZUDGWCDOSA-N
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Description

Yakkasterone is a chemical compound with the molecular formula C27H46O3 . It has an average mass of 418.652 Da and a monoisotopic mass of 418.344696 Da . It is also known as 3β,5α-Dihydroxycholestan-6-one .


Molecular Structure Analysis

Yakkasterone contains a total of 79 bonds, including 33 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, and various ring structures . It also includes 1 ketone (aliphatic), 2 hydroxyl groups, 1 secondary alcohol, and 1 tertiary alcohol .

Scientific Research Applications

1. Yakkasterone as a Ligand for Tumor Promoter Binding Protein

Yakkasterone, a natural substance identified as 3 beta,5 alpha-dihydroxycholestan-6-one, has been found to have the highest binding affinity to cytosolic-nuclear tumor promoter binding protein (CN-TPBP) among several oxygenated cholesterols and derivatives known as yakkasteroids. This substance is unique in its specificity, as it does not bind to protein kinase C. The structural features, particularly the side chain at the 20-position, are crucial for its binding activity to CN-TPBP (Endo, Hashimoto, Fukasawa, & Shudo, 1993).

2. Yam (Dioscorea) and Its Health Benefits

Research on Dioscorea, commonly known as yam, has revealed its potential health benefits. A study involving postmenopausal women demonstrated significant increases in serum concentrations of estrone and sex hormone binding globulin (SHBG) after yam ingestion, suggesting its estrogenic effect and potential in reducing the risk of breast cancer and cardiovascular diseases in postmenopausal women (Wu et al., 2005).

3. Herbs and Physical Performance Enhancement

Yams, among other herbs, have been historically used to enhance physical performance. Controlled studies have shown improvements in exercise performance parameters like muscular strength and work capacity. The study emphasizes the need for more rigorous research on the ergogenic effects of herbs (Bucci, 2000).

4. Dioscorea and Antioxidant Activity in Older Humans

Dioscorea supplementation in older individuals was found to significantly reduce serum lipid peroxidation and improve lipid profiles, suggesting its role as an antioxidant and its potential in modifying serum lipid levels (Araghiniknam et al., 1996).

properties

IUPAC Name

(3S,5R,8S,9S,10R,13R,14S,17R)-3,5-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29)27(30)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-23,28,30H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,25-,26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZZRXMQSAXCFD-ZCBMJONGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4(C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@]4([C@@]3(CC[C@@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80926658
Record name 3,5-Dihydroxycholestan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80926658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Yakkasterone

CAS RN

13027-33-3
Record name 3β,5α-Dihydroxycholestan-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13027-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Yakkasterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013027333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dihydroxycholestan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80926658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name YAKKASTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO7G6S09N3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
Y Endo, Y Hashimoto, H Fukasawa, K Shudo - … and biophysical research …, 1993 - Elsevier
… In conclusion, we have found that yakkasterone is a good and specific ligand for CN-TPBP, but does not bind to PKC. Yakkasterone should be a useful probe for investigation of the …
Number of citations: 15 www.sciencedirect.com
Y MATSUSHIMA, H FUKASAWA, Y ENDO… - Biological and …, 1994 - jstage.jst.go.jp
… and Cholesterol on HPV18 Expression in HeLa Cells Next we investigated the effect of yakkasterone on HPV18 expression in HeLa cells to clarify whether activation of_a protein kinase…
Number of citations: 3 www.jstage.jst.go.jp
Y MATSUSHIMA, H FUKAsAWA, Y ENDO… - jlc.jst.go.jp
… and Cholesterol on HPV18 Expression in HeLa Cells Next we investigated the effect of yakkasterone on HPV18 expression in HeLa cells to clarify whether activation of_a protein kinase…
Number of citations: 0 jlc.jst.go.jp
松島曜子, 深澤弘志, 遠藤泰之, 橋本祐一… - Biological and …, 1994 - jlc.jst.go.jp
… and Cholesterol on HPV18 Expression in HeLa Cells Next we investigated the effect of yakkasterone on HPV18 expression in HeLa cells to clarify whether activation of_a protein kinase…
Number of citations: 2 jlc.jst.go.jp
Y Endo, Y Hashimoto - 1993 - academia.edu
… In conclusion, we have found that yakkasterone is a good and specific ligand for CN-TPBP, but does not bind to PKC. Yakkasterone should be a useful probe for investigation of the …
Number of citations: 0 www.academia.edu
LM Noureddine, O Trédan, N Hussein… - International Journal of …, 2021 - mdpi.com
Breast cancer (BC) is one of the most common cancers in women worldwide. Even though the role of estrogen receptor alpha (ERα) is extensively documented in the development of …
Number of citations: 28 www.mdpi.com
M Poirot, R Soules, A Mallinger, F Dalenc… - Biochimie, 2018 - Elsevier
… , 5alpha-cholestan-3beta, 5alpha-diol-6-one (CB5493423: http://www.chemicalbook.com), 5α-Hydroxy-6-keto cholesterol, 3beta,5alpha-dihydroxycholestan-6-one, and yakkasterone. …
Number of citations: 18 www.sciencedirect.com
H MIZOGUCHI, H FUKASAWA… - Biological and …, 1994 - jstage.jst.go.jp
12-O-Tetradecanoylphorbol-13-acetate (TPA) binds specifically to histone H1 prepared from HeLa cells and to calf histone H1 with dissociation constants of 4.3× 10-7 and 9.3× 10-7 M, …
Number of citations: 3 www.jstage.jst.go.jp
KK Dhar - 1997 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
JA Takeuchi - 1998 - search.proquest.com
… 9* Variation in the side chain length decreases the binding affinity when optimum binding was achieved with the full eight carbon cholesterol side chain in yakkasterone (47), the …
Number of citations: 2 search.proquest.com

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